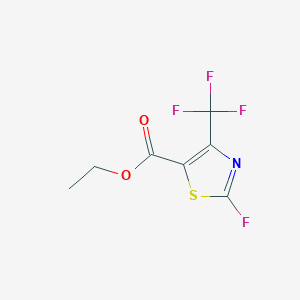
Ethyl 2-fluoro-4-(trifluoromethyl)thiazole-5-carboxylate
Cat. No. B8678002
M. Wt: 243.18 g/mol
InChI Key: GOWNRNPFIKSLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04602454
Procedure details


A mixture of 26 g (0.1 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate, 37 g (0.55 mole) of potassium fluoride, and 0.11 g of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-CROWN-6, Aldrich Chemical Company) was held at reflux for 23 hours. Since an analysis showed the reaction to be incomplete, another 45 g (0.77 mole) of potassium fluoride was added and the reaction mixture held at reflux for 64 hours. To said mixture, 0.15 g of 18-CROWN-6 and an additional 27 g (0.40 mole) of potassium was added and held at reflux for 22 hours. Due to poor cooling overnight some of the solvent had evaporated. The reaction mixture was cooled and 300 ml. of acetonitrile added. The acetonitrile was filtered and concentrated. The residue was Kugelrohr distilled to give 13.7 g of a material which was separated by spinning band column at 15 mm Hg to give 4.2 g of the desired product, nD24 =1.4348.
Quantity
26 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[F-:16].[K+].[K]>O1CCOCCOCCOCCOCCOCC1>[F:16][C:2]1[S:3][C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1 |f:1.2,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
catalyst
|
|
Smiles
|
O1CCOCCOCCOCCOCCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Four
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 23 hours
|
|
Duration
|
23 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 64 hours
|
|
Duration
|
64 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 22 hours
|
|
Duration
|
22 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Due to poor cooling overnight some of the solvent
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of acetonitrile added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The acetonitrile was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
